molecular formula C7H5F2NO3 B1588526 2,3-Difluoro-4-nitroanisole CAS No. 66684-59-1

2,3-Difluoro-4-nitroanisole

Cat. No.: B1588526
CAS No.: 66684-59-1
M. Wt: 189.12 g/mol
InChI Key: KDXIYOKCZFOFOR-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitroanisole is an organic compound with the molecular formula C7H5F2NO3. It is characterized by the presence of two fluorine atoms, a nitro group, and a methoxy group attached to a benzene ring. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoro-4-nitroanisole can be synthesized through several methods. One common synthetic route involves the reaction of methoxytrimethylsilane with 1,2,3-trifluoro-4-nitrobenzene. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-nitroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

2,3-Difluoro-4-nitroanisole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2,4-Difluoro-5-nitroanisole
  • 2,3-Difluoro-6-nitroanisole
  • 3,4-Difluoro-6-nitroanisole

Comparison: 2,3-Difluoro-4-nitroanisole is unique due to the specific positioning of its fluorine atoms and nitro group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXIYOKCZFOFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435611
Record name 2,3-Difluoro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-59-1
Record name 2,3-Difluoro-1-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-nitroanisole
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URL https://comptox.epa.gov/dashboard/DTXSID00435611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,3-Difluoro-4-nitroanisole in the synthesis of 2,3-Difluoro-4-iodoanisole?

A1: this compound (II) serves as a crucial intermediate in the synthesis of 2,3-Difluoro-4-iodoanisole (I). The synthesis pathway involves the following steps:

  1. 2,3-Difluoro-4-iodoanisole (I) is then nitrated to produce this compound (II). []
  2. Finally, 2,3-Difluoro-4-aminoanisole (III) undergoes diazotization and Sandmeyer reaction to obtain 2,3-Difluoro-4-iodoanisole (I) again. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: The research article primarily focuses on the synthesis of 2,3-Difluoro-4-iodoanisole and provides limited information on the characterization of this compound. While the melting point is reported as 124°C [], detailed spectroscopic data like IR, 1H NMR, and MS are not provided for this specific compound.

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